molecular formula C8H11NO5 B15235595 Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate

Cat. No.: B15235595
M. Wt: 201.18 g/mol
InChI Key: MDQDLYAKOUXCTK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: This reaction can reduce the carboxylate group to an alcohol.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to biological targets based on their chemical diversity, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H11NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h10H,3-4H2,1-2H3

InChI Key

MDQDLYAKOUXCTK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=C1C(=O)OC)CO

Origin of Product

United States

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